4-(3-氨基苯氧基)苯甲酸

描述

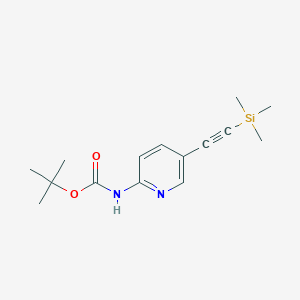

“4-(3-Aminophenoxy)benzoic acid” is a chemical compound with the molecular formula C13H11NO3 . It is a yellow to brown solid at room temperature .

Molecular Structure Analysis

The molecular structure of “4-(3-Aminophenoxy)benzoic acid” is represented by the InChI code1S/C13H11NO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,14H2,(H,15,16) . The molecular weight of this compound is 229.24 g/mol . Physical And Chemical Properties Analysis

“4-(3-Aminophenoxy)benzoic acid” is a yellow to brown solid at room temperature . It has a molecular weight of 229.24 g/mol .科学研究应用

Synthesis of Star-Shaped Oligoimides

4-(3-Aminophenoxy)benzoic acid: is utilized in the synthesis of star-shaped oligoimides through high-temperature polycondensation . These oligoimides have terminal amino groups and exhibit solubility in organic solvents, which can be advantageous for creating polymer nanoparticles of the “core-shell” type. This method allows for the control of molecular design and the synthesis of complex structures like block copolymer stars and dendritic stars.

Catalysis in Polycondensation Reactions

The compound serves as a catalyst in polycondensation reactions, particularly in the synthesis of polyimides . It facilitates the formation of polyamic acids and their subsequent imidization, which is crucial for developing polymers with high physical and mechanical characteristics. This catalytic role is significant for involving low reactivity diamines in the synthesis process.

Photocatalytic Decomposition of Antibiotics

In the field of environmental science, 4-(3-Aminophenoxy)benzoic acid derivatives have been used as photocatalysts for the decomposition of antibiotics . This application is critical for addressing the issue of antibiotic contamination in water bodies and developing sustainable methods for water treatment.

Raman Spectroscopy and Pressure Studies

The benzoic acid derivatives, including 4-(3-Aminophenoxy)benzoic acid , are studied using Raman spectroscopy under pressure to understand their physical properties . These studies are essential for material research and pharmaceutical applications, providing insights into the structure-property relations of these compounds.

Research and Development of New Materials

This compound is also significant in the research and development of new materials. Its unique properties make it a valuable resource for scientists looking to innovate and create materials with specific desired characteristics .

High-Pressure Behavior Analysis

The high-pressure behavior of 4-(3-Aminophenoxy)benzoic acid and its derivatives is of particular interest in the pharmaceutical industry . Understanding how these compounds behave under pressure can lead to better insights into tablet formation and the stability of pharmaceuticals.

安全和危害

作用机制

Target of Action

It is known that benzoic acid derivatives, such as this compound, often interact with various enzymes and receptors in the body .

Mode of Action

It can be inferred from the properties of similar compounds that it may interact with its targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

For instance, they are known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

They are typically metabolized in the liver and excreted in the urine .

Result of Action

Benzoic acid derivatives are known to have various biological effects, including antimicrobial, antifungal, and antiviral activities .

属性

IUPAC Name |

4-(3-aminophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c14-10-2-1-3-12(8-10)17-11-6-4-9(5-7-11)13(15)16/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBSWHOWJHICZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594281 | |

| Record name | 4-(3-Aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

165250-87-3 | |

| Record name | 4-(3-Aminophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(3-Aminophenoxy)benzoic acid contribute to the properties of Vapor-Grown Carbon Nanofiber (VGCNF) reinforced nanocomposites?

A1: 4-(3-Aminophenoxy)benzoic acid is key to enhancing the interaction between VGCNFs and the polymer matrix. [, ] The amine group of the acid reacts with the VGCNFs, creating functionalized H2N-VGCNFs. [] These functionalized nanofibers are then incorporated into the polyimide matrix during the synthesis process. [, ] This in-situ polymerization method, using 4-(3-Aminophenoxy)benzoic acid as a linker, is believed to improve the dispersion of VGCNFs within the polyimide, ultimately leading to enhanced mechanical and thermal properties of the resulting nanocomposite. []

Q2: What are the advantages of using 4-(3-Aminophenoxy)benzoic acid in the synthesis of polyimide nanocomposites compared to incorporating pristine VGCNFs?

A2: Utilizing 4-(3-Aminophenoxy)benzoic acid to functionalize VGCNFs offers several advantages over directly incorporating pristine VGCNFs. Firstly, the functionalization enhances the compatibility between the hydrophobic VGCNFs and the hydrophilic polyimide matrix. [] This improved compatibility leads to a more homogeneous dispersion of VGCNFs throughout the matrix, preventing aggregation and maximizing their reinforcing effect. [] Secondly, the covalent bonding between the functionalized VGCNFs and the polyimide matrix provides stronger interfacial adhesion, resulting in enhanced load transfer and improved mechanical properties of the nanocomposite. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)

![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)